molecular formula C12H16ClF2NO B1375951 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride CAS No. 1416440-29-3

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride

Cat. No.: B1375951
CAS No.: 1416440-29-3
M. Wt: 263.71 g/mol
InChI Key: SJEDROPBFPFIHN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxy group attached to the fourth position of the piperidine ring and two fluorine atoms at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a difluoropiperidine derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Benzaldehyde derivatives

    Reduction: Difluoropiperidine derivatives

    Substitution: Piperidine derivatives with various substituents replacing the fluorine atoms

Scientific Research Applications

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.

    Biological Studies: It can be used in studies to understand the interaction of piperidine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as neurotransmitter receptors or enzymes. The benzyloxy group can enhance the compound’s ability to cross biological membranes, while the fluorine atoms can influence its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)piperidine: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.

    3,3-Difluoropiperidine: Lacks the benzyloxy group, which can influence its solubility and membrane permeability.

    4-(Methoxy)-3,3-difluoropiperidine: Similar structure but with a methoxy group instead of a benzyloxy group, which can alter its electronic properties and reactivity.

Uniqueness

4-(Benzyloxy)-3,3-difluoropiperidine hydrochloride is unique due to the combination of the benzyloxy group and the difluorinated piperidine ring. This combination can provide a balance of lipophilicity, electronic effects, and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-difluoro-4-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10;/h1-5,11,15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDROPBFPFIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1OCC2=CC=CC=C2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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